13-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Overview
Description
The compound 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol is a complex organic molecule that features a unique combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol typically involves multi-step organic reactions. The key steps include:
Formation of the 2,3-dihydro-1,4-benzodioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Construction of the pyrido[2’,3’4,5]thieno[2,3-b]pyridine core: This involves the condensation of thiophene derivatives with pyridine precursors, often using palladium-catalyzed cross-coupling reactions.
Introduction of the trifluoromethyl group: This can be done via nucleophilic substitution or radical addition reactions.
Final assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
9-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)pyrido[2’,3’4,5]thieno[2,3-b]pyridine-2,4-diol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while substitution reactions could introduce halogens, nitro groups, or sulfonic acids.
Scientific Research Applications
9-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)pyrido[2’,3’4,5]thieno[2,3-b]pyridine-2,4-diol:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways and mechanisms.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects could be mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,4-benzodioxin derivatives: These compounds share the benzodioxin ring and may have similar chemical properties and reactivity.
Trifluoromethyl-substituted pyridines: These compounds feature the trifluoromethyl group and pyridine ring, which can influence their biological activity and chemical behavior.
Thieno[2,3-b]pyridine derivatives: These compounds have the thieno[2,3-b]pyridine core and may exhibit similar pharmacological properties.
Uniqueness
9-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)pyrido[2’,3’4,5]thieno[2,3-b]pyridine-2,4-diol: is unique due to its combination of structural features, which can confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
13-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2O4S/c20-19(21,22)13-6-9(8-1-2-11-12(5-8)28-4-3-27-11)15-16-17(29-18(15)23-13)10(25)7-14(26)24-16/h1-2,5-7H,3-4H2,(H2,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECPFFQIZRQMEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NC4=C3C5=C(S4)C(=CC(=O)N5)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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